5-Amino-2-[2-(4-nitro-2-sulfophenyl)ethenyl]benzenesulfonic acid sodium
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Overview
Description
5-Amino-2-[2-(4-nitro-2-sulfophenyl)ethenyl]benzenesulfonic acid sodium is a complex organic compound with the molecular formula C14H12N2O8S2Na. This compound is known for its unique structural properties, which include both amino and nitro functional groups, as well as sulfonic acid groups. It is often used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-[2-(4-nitro-2-sulfophenyl)ethenyl]benzenesulfonic acid sodium typically involves a multi-step process. One common method includes the nitration of 2-sulfophenyl ethylene, followed by the introduction of an amino group through a substitution reaction. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are often employed to maintain consistent production rates. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-[2-(4-nitro-2-sulfophenyl)ethenyl]benzenesulfonic acid sodium undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and nitro groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions can yield amino derivatives, while substitution reactions can produce various substituted benzenesulfonic acids.
Scientific Research Applications
5-Amino-2-[2-(4-nitro-2-sulfophenyl)ethenyl]benzenesulfonic acid sodium is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 5-Amino-2-[2-(4-nitro-2-sulfophenyl)ethenyl]benzenesulfonic acid sodium involves its interaction with various molecular targets. The compound’s functional groups allow it to participate in a range of chemical reactions, which can affect biological pathways. For example, the amino group can form hydrogen bonds with proteins, altering their structure and function. The nitro group can undergo reduction, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- 4-Nitro-4’-aminostilbene-2,2’-disulfonic acid
- 5-Amino-2-[2-(4-nitro-2-sulfophenyl)vinyl]benzenesulfonic acid
- 4-Amino-4’-nitrostilbene-2,2’-disulfonic acid
Uniqueness
What sets 5-Amino-2-[2-(4-nitro-2-sulfophenyl)ethenyl]benzenesulfonic acid sodium apart from similar compounds is its unique combination of functional groups, which confer distinct reactivity and stability. This makes it particularly valuable in applications requiring specific chemical properties.
Properties
Molecular Formula |
C14H12N2NaO8S2 |
---|---|
Molecular Weight |
423.4 g/mol |
InChI |
InChI=1S/C14H12N2O8S2.Na/c15-11-5-3-9(13(7-11)25(19,20)21)1-2-10-4-6-12(16(17)18)8-14(10)26(22,23)24;/h1-8H,15H2,(H,19,20,21)(H,22,23,24); |
InChI Key |
JZNGYONKTYWPIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)S(=O)(=O)O)C=CC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O.[Na] |
Related CAS |
84787-94-0 6634-82-8 |
Origin of Product |
United States |
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